

Spectroscopic Analysis of 4-Bromo-2-fluorobenzonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzonitrile

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In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide invaluable insights into the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the ^1H and ^{13}C NMR spectra of **4-Bromo-2-fluorobenzonitrile** and related halogenated benzonitriles, providing a crucial reference for researchers engaged in the synthesis and development of novel chemical entities.

Comparative NMR Data Analysis

The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for **4-Bromo-2-fluorobenzonitrile** and its structural analogs. These compounds were selected to illustrate the influence of different halogen substituents on the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons. All data is referenced to tetramethylsilane (TMS) and was recorded in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.

^1H NMR Data Comparison

Compound	Ha (ppm)	Hb (ppm)	Hc (ppm)	Jab (Hz)	Jac (Hz)	Jbc (Hz)
4-Bromo-2-fluorobenzonitrile	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
4-Chlorobenzonitrile[1] [2]	7.61 (d, 2H)	7.47 (d, 2H)	-	8.0	-	-
4-Bromobenzonitrile	7.72 (d, 2H)	7.65 (d, 2H)	-	8.5	-	-
4-Iodobenzonitrile	7.86 (d, 2H)	7.47 (d, 2H)	-	8.6	-	-

Note: For 4-substituted benzonitriles, the aromatic protons are chemically equivalent in pairs, resulting in two distinct signals.

¹³C NMR Data Comparison

Compound	C1 (CN) (ppm)	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)
4-Bromo-2-fluorobenzonitrile	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
4-Chlorobenzonitrile ^[2]	117.9	133.3	129.6	139.4	129.6	133.3
4-Bromobenzonitrile	118.3	132.8	132.4	127.8	132.4	132.8
4-Iodobenzonitrile	118.5	138.4	132.2	100.1	132.2	138.4

Note: Carbon numbering starts from the carbon bearing the nitrile group (C1).

Experimental Protocols

The following provides a generalized methodology for the acquisition of ^1H and ^{13}C NMR spectra, consistent with standard laboratory practices.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

- Instrument: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

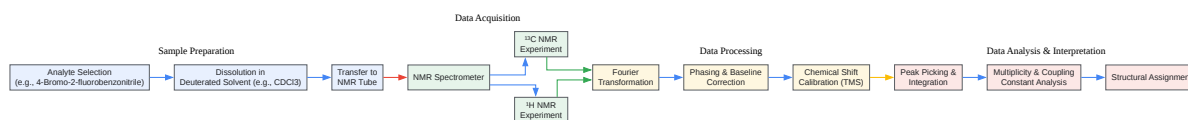
- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Spectral Width: Approximately 16 ppm, centered around 5 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, due to the lower natural abundance of ^{13}C .
 - Spectral Width: Approximately 240 ppm, centered around 120 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .
- Integrate the signals in the ^1H spectrum and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in Hz.

Workflow for Spectroscopic Analysis

The logical flow from sample to structural elucidation is a critical process in chemical research. The following diagram, generated using the DOT language, illustrates this workflow.



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Caption: Workflow of NMR Spectroscopic Analysis.

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References

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- 2. rsc.org [rsc.org]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com